4-Amino-N'-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide
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Overview
Description
4-Amino-N’-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of multiple functional groups in this compound, including an amino group, a bromine atom, and a dimethylamino group, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N’-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 3-bromo-4-(dimethylamino)benzaldehyde with 4-amino-1,2,5-oxadiazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N’-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-N’-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,2,5-oxadiazole-3-carbohydrazide: Lacks the bromine and dimethylamino groups, resulting in different chemical properties and biological activities.
3-Bromo-4-(dimethylamino)benzaldehyde: Contains the bromine and dimethylamino groups but lacks the oxadiazole moiety.
4-Amino-3-bromo-1,2,5-oxadiazole: Similar structure but lacks the dimethylamino group.
Uniqueness
The unique combination of functional groups in 4-Amino-N’-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide contributes to its distinct chemical reactivity and biological activities. This makes it a valuable compound for various scientific research applications and industrial uses .
Properties
Molecular Formula |
C12H13BrN6O2 |
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Molecular Weight |
353.17 g/mol |
IUPAC Name |
4-amino-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C12H13BrN6O2/c1-19(2)9-4-3-7(5-8(9)13)6-15-16-12(20)10-11(14)18-21-17-10/h3-6H,1-2H3,(H2,14,18)(H,16,20)/b15-6+ |
InChI Key |
XEYALCGTUZQHRL-GIDUJCDVSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)C2=NON=C2N)Br |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NNC(=O)C2=NON=C2N)Br |
Origin of Product |
United States |
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